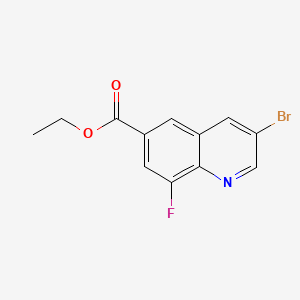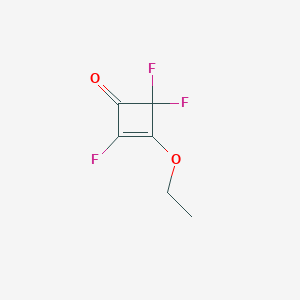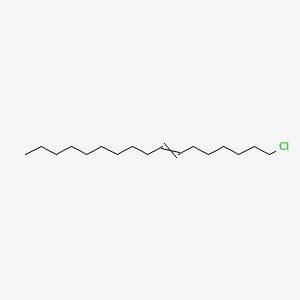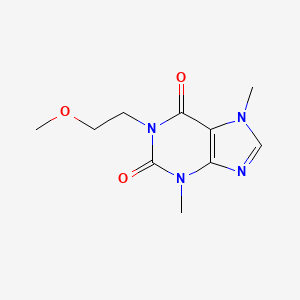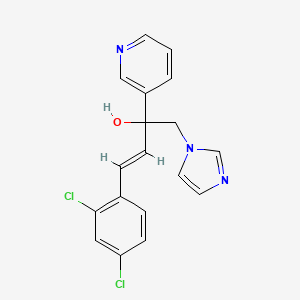
Methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is an organic compound with the molecular formula C19H28O6 and a molecular weight of 352.42 g/mol . This compound is characterized by its complex structure, which includes a benzoyl group substituted with hydroxy, methoxy, and methyl groups, attached to a nonanoic acid methyl ester chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester typically involves the esterification of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid . The reaction conditions often include the use of methanol as the esterifying agent in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxy and methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl compounds .
Applications De Recherche Scientifique
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester involves its interaction with specific molecular targets and pathways . The hydroxy and methoxy groups on the benzoyl ring are believed to play a crucial role in its biological activity by modulating enzyme activity and signaling pathways . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid
- 2,3-Bis-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester
Uniqueness
Compared to similar compounds, 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
58185-88-9 |
|---|---|
Formule moléculaire |
C20H30O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate |
InChI |
InChI=1S/C20H30O6/c1-14-13-16(24-2)20(26-4)19(23)18(14)15(21)11-9-7-5-6-8-10-12-17(22)25-3/h13,23H,5-12H2,1-4H3 |
Clé InChI |
HATMJSYDSKSSRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)CCCCCCCCC(=O)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)

